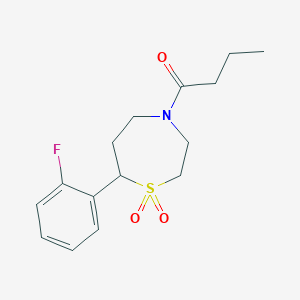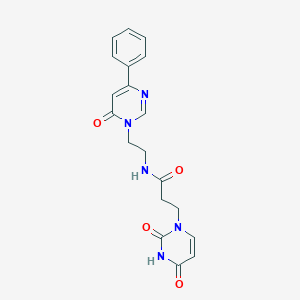
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves cyclocondensation reactions, typically employing microwave-assisted methods for efficiency. For instance, Nikalje et al. (2015) reported the synthesis of related acetic acid derivatives by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using dimethylformamide as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor (Nikalje, Hirani, & Nawle, 2015).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for exploring its chemical behavior and potential applications. The compound's molecular structure is characterized by the presence of an isoindolinone ring, a thiazole ring, and an acetamide group, contributing to its chemical reactivity and interaction with biological targets. However, specific studies focusing purely on the molecular structure analysis of this exact compound were not identified in the available literature, suggesting an area for future research.
Chemical Reactions and Properties
The chemical reactivity of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide derivatives often involves interactions with various reagents to form new compounds with potential biological activities. The synthesis pathways typically explore the reactivity of the acetamide and thiazole functional groups, offering routes to diverse derivatives with varied biological functions. For instance, the formation of new heterocyclic assemblies by reacting 2-(1,3-thiazolidin-2-ylidene)acetamides with oxalyl chloride indicates the potential for generating compounds with unique chemical and biological properties (Obydennov et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific data on the physical properties of this compound were not directly identified, the general methodology for analyzing these properties involves spectroscopic and crystallographic techniques, enabling researchers to understand the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide and its derivatives, including reactivity, stability, and interaction with biological molecules, are of significant interest. These properties are explored through various chemical reactions and biological assays, aiming to identify potential therapeutic applications. For example, the evaluation of anti-inflammatory and antioxidant activities of related derivatives showcases the compound's potential in biomedical research (Koppireddi et al., 2013).
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications :
- The compound has been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. It showed promising results in both models. Additionally, molecular docking studies were conducted to understand its binding affinity towards human serum albumin ((Nikalje, Hirani, & Nawle, 2015)).
- Another study reported the synthesis of derivatives of this compound, which also exhibited significant anti-inflammatory activity in vitro and in vivo, comparing favorably to diclofenac. The study included ulcerogenic toxicity studies for selected compounds, which showed a good gastrointestinal safety profile ((Nikalje, 2014)).
Anticonvulsant Applications :
- A series of derivatives of the compound were designed and synthesized, evaluated for anticonvulsant activity and CNS depressant activities in mice. These compounds showed protection against the maximal electroshock seizure test, indicating their potential as anticonvulsant agents ((Nikalje, Khan, & Ghodke, 2011)).
- Another research synthesized indoline derivatives of the compound and evaluated them for anticonvulsant activities using various tests in mice. The most active compound emerged as an effective anticonvulsant with significant in vitro and in vivo efficacy ((Nath et al., 2021)).
Polymer Chemistry :
- The compound has been used in the synthesis of optically active polyamides with pendent groups that disturb interchain and intrachain interactions, making these polymers readily soluble in polar organic solvents. This research offers insights into the synthesis and characterization of these novel polymers ((Faghihi, Absalar, & Hajibeygi, 2010)).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-5-1-2-6-13(12)17(22)25)21-18-20-14(10-26-18)11-4-3-7-19-8-11/h1-8,10H,9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBSVWXZTSJMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)


![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)


![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)



![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)